sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate
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Overview
Description
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is an organic compound that belongs to the class of enolates It is characterized by the presence of a methoxyphenyl group attached to a prop-1-en-1-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate typically involves the Claisen condensation reaction. This reaction is carried out by reacting 4-methoxybenzaldehyde with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate β-keto ester, which is subsequently deprotonated to form the enolate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.
Substitution: The enolate can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-methoxybenzoic acid.
Reduction: 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets. The enolate moiety can act as a nucleophile, participating in various biochemical reactions. The methoxyphenyl group enhances the compound’s stability and reactivity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways.
Comparison with Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the enolate moiety.
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.
4-Methoxybenzaldehyde: Precursor in the synthesis of the target compound.
Uniqueness: sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of both the methoxyphenyl group and the enolate moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H9NaO3 |
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Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;(E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-4-2-8(3-5-9)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1/b7-6+; |
InChI Key |
AJAWGILZNCPOSS-UHDJGPCESA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
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